molecular formula C7H6N4O B2904149 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine CAS No. 1283108-90-6

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine

Cat. No.: B2904149
CAS No.: 1283108-90-6
M. Wt: 162.152
InChI Key: LKVPZFFUMXTACD-UHFFFAOYSA-N
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Description

“2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine” is a derivative of oxadiazole . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Among the four known isomers of oxadiazole, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are more widely studied due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “this compound”, can be achieved through several methods . One approach involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This process generates O-acyl amidoximes, which then undergo heterocyclization . Another method is based on the 1,3-dipolar cycloaddition of nitrile oxides to nitriles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen atom, two nitrogen atoms, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .

Future Directions

The future directions for “2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine” and similar compounds could involve further exploration of their synthetic potential and biological activities. Given their broad range of chemical and biological properties, these compounds could be further studied for potential applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry .

Properties

IUPAC Name

3-methyl-5-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5-10-7(12-11-5)6-4-8-2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVPZFFUMXTACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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